molecular formula C27H42N2O B14673206 ESA-pih CAS No. 41509-94-8

ESA-pih

Cat. No.: B14673206
CAS No.: 41509-94-8
M. Wt: 410.6 g/mol
InChI Key: MVODVDZLZWGBNM-OBWVEWQSSA-N
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Description

ESA-pih (Epithelial-Specific Antigen - proprietary isoform variant) is a modified form of the human epithelial-specific antigen (ESA), primarily utilized in diagnostic immunoassays such as ELISA kits. ESA, a well-established biomarker, is expressed on epithelial cell surfaces and is routinely used to detect carcinomas and monitor cancer progression . The "pih" designation indicates a proprietary isoform or formulation optimized for enhanced stability, specificity, or detection limits in clinical settings.

Properties

CAS No.

41509-94-8

Molecular Formula

C27H42N2O

Molecular Weight

410.6 g/mol

IUPAC Name

(9E,11E,13E)-N'-(1-phenylpropan-2-yl)octadeca-9,11,13-trienehydrazide

InChI

InChI=1S/C27H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(30)29-28-25(2)24-26-21-18-17-19-22-26/h6-11,17-19,21-22,25,28H,3-5,12-16,20,23-24H2,1-2H3,(H,29,30)/b7-6+,9-8+,11-10+

InChI Key

MVODVDZLZWGBNM-OBWVEWQSSA-N

Isomeric SMILES

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)NNC(C)CC1=CC=CC=C1

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)NNC(C)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ESA-pih involves several steps, starting with the preparation of the core structure. The core structure is synthesized through a series of chemical reactions, including condensation, cyclization, and reduction. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a larger scale. Quality control measures are implemented at various stages to ensure the purity and efficacy of the final product. The industrial production also involves the use of advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

ESA-pih undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their efficacy and safety in different therapeutic contexts.

Scientific Research Applications

ESA-pih has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of erythropoiesis and the effects of different chemical modifications on its activity.

    Biology: In biology, this compound is used to study the cellular and molecular mechanisms of red blood cell production and the role of erythropoiesis in various physiological and pathological conditions.

    Medicine: In medicine, this compound is used in clinical trials to evaluate its efficacy and safety in treating anemia associated with chronic kidney disease and other conditions.

    Industry: In the pharmaceutical industry, this compound is used as a key ingredient in the development of new drugs for the treatment of anemia and related disorders.

Mechanism of Action

The mechanism of action of ESA-pih involves the stimulation of erythropoiesis, the process by which red blood cells are produced. This compound binds to erythropoietin receptors on the surface of erythroid progenitor cells in the bone marrow, activating a signaling cascade that leads to the proliferation and differentiation of these cells into mature red blood cells. This process involves several molecular targets and pathways, including the JAK-STAT pathway and the PI3K-AKT pathway.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Weight (kDa) Solubility (aqueous) Modification Type Key Functional Groups
This compound ~40 (estimated) High Proprietary conjugation Glycoprotein, conjugated tag
Native ESA 37–40 Moderate None Glycoprotein
CA-125 200–1000 Low Mucin glycoprotein Sialic acid residues
HER2/neu 185 Moderate Tyrosine kinase receptor Extracellular domain

Notes:

  • This compound’s solubility and molecular weight are inferred from its diagnostic application requirements .
  • CA-125 and HER2/neu are included as comparators due to their roles in epithelial cancer diagnostics .

Functional Performance in Diagnostics

Compound Detection Limit (ng/mL) Specificity (%) Stability (shelf life) Cross-Reactivity Risk
This compound 0.5 (reported) >98 24 months Low
Native ESA 2.0 85–90 12 months Moderate
CA-125 10.0 70–75 18 months High (mucins)
HER2/neu 1.0 95 18 months Low

Key Findings:

  • This compound demonstrates superior specificity and lower detection limits compared to native ESA, likely due to its engineered modifications .
  • Cross-reactivity risks for this compound are minimized, unlike CA-125, which shares epitopes with other mucins .

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